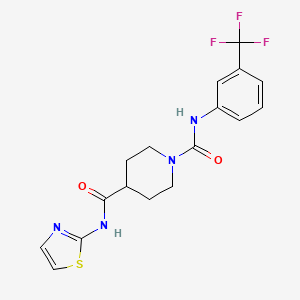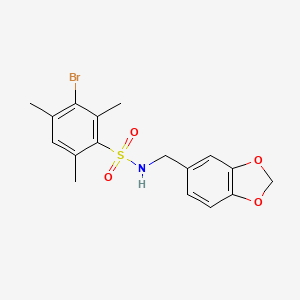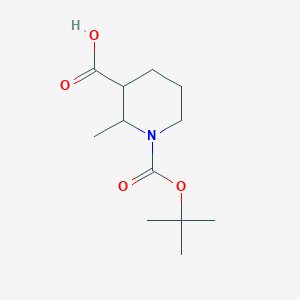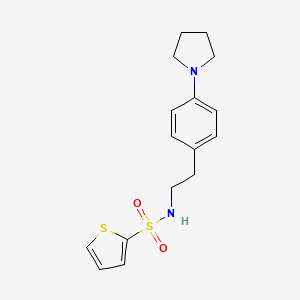
N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Heterocyclic Compounds and Optical Sensors
Heterocycles containing thiazole units have been extensively studied for their biological and medicinal applications. They serve as recognition units in the synthesis of optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for sensing applications. The review by Jindal and Kaur (2021) in Coordination Chemistry Reviews emphasizes the significance of pyrimidine derivatives, akin to thiazoles, for their exquisite sensing materials and a range of biological applications (Jindal & Kaur, 2021).
Biological Activities of Phenothiazines
Phenothiazine derivatives have been investigated for their promising biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. These activities stem from the interaction of the pharmacophoric substituent, the multicyclic ring system's π-π interaction, and the lipophilic character that allows penetration through biological membranes. Pluta et al. (2011) provide a comprehensive review of the recent medicinal chemistry investigations of phenothiazines in the European Journal of Medicinal Chemistry, highlighting their significant biological activities and the potential mechanisms of action (Pluta, Morak-Młodawska, & Jeleń, 2011).
Environmental Applications of Nanofiltration Membranes
The piperazine-based nanofiltration (NF) membranes, especially those featuring a crumpled polyamide layer, have shown considerable potential in environmental applications such as water softening, purification, and wastewater treatment. Shao et al. (2022) in Environmental Science & Technology review the development and performance of these NF membranes, emphasizing their improved water permeance, selectivity, and antifouling performance, showcasing the environmental relevance of piperazine derivatives (Shao et al., 2022).
Thiazolidines and Biological Applications
Thiazolidine motifs, closely related to thiazoles, have been recognized for their presence in natural and bioactive compounds, demonstrating a wide range of pharmacological properties. Sahiba et al. (2020) in Topics in Current Chemistry explore the synthetic approaches and pharmacological activities of thiazolidine derivatives, highlighting their anticancer, antimicrobial, and anti-inflammatory activities. This review underscores the therapeutic potential and diverse biological applications of thiazolidine and its derivatives (Sahiba et al., 2020).
properties
IUPAC Name |
4-N-(1,3-thiazol-2-yl)-1-N-[3-(trifluoromethyl)phenyl]piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c18-17(19,20)12-2-1-3-13(10-12)22-16(26)24-7-4-11(5-8-24)14(25)23-15-21-6-9-27-15/h1-3,6,9-11H,4-5,7-8H2,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWQCDNPQGNNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(thiazol-2-yl)-N1-(3-(trifluoromethyl)phenyl)piperidine-1,4-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diazabicyclo[4.1.0]heptane](/img/structure/B2583755.png)
![6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione](/img/structure/B2583756.png)



![8-(4-ethoxyphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2583760.png)

![3-(2-chlorophenyl)-N-cyclopentyl-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2583762.png)
![Ethyl ({4-(2-chlorophenyl)-5-[(4-chlorophenyl)carbamoyl]-3-cyano-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2583765.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)
![2-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2583771.png)
![N-[(4-Fluorophenyl)methyl]thiomorpholine-4-carboxamide](/img/structure/B2583773.png)